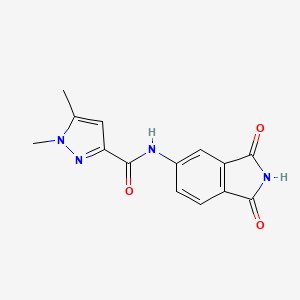
N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a potent and selective inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in various physiological processes, but their overproduction can lead to oxidative stress and cellular damage. Therefore, DPI has been studied for its potential therapeutic applications in various diseases that involve oxidative stress.
Scientific Research Applications
Antidepressant and Anticonvulsant Activities
A study investigated the synthesis of novel pyrazole derivatives, including ones related to N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and evaluated their antidepressant and anticonvulsant activities. The study found that certain compounds demonstrated marked antidepressant activity comparable to or greater than the standard drug imipramine, and remarkable protective effects against seizures (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial Activity
Another research focused on the synthesis of derivatives with similar structures and assessed their antimicrobial activity. This study revealed that some synthesized compounds exhibited promising antibacterial activities, suggesting their potential as prospective antimicrobials (Patel & Dhameliya, 2010).
Anticancer Activity
Research has also been conducted on the anticancer properties of derivatives of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. A study synthesized a series of derivatives and evaluated their anticancer activities, finding that some compounds showed significant inhibitory effects against various cancer cell lines (Gudipati, Anreddy, & Manda, 2011).
Structure-Activity Relationship Studies
There has been significant interest in understanding the structure-activity relationships of compounds related to N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. For instance, a study explored the antagonist activity of a structurally related compound against the CB1 cannabinoid receptor, contributing to the understanding of the molecular interaction and potential pharmacological applications (Shim et al., 2002).
Antifungal Activities
Pyrazole carboxamides, a class related to the compound , have been studied for their antifungal activities. A recent study designed and synthesized novel derivatives, demonstrating that some compounds exhibited excellent antifungal activities against various phytopathogenic fungi (Zhang, Yang, Zhao, Li, & Wu, 2023).
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various clinical conditions and disorders, such as uncontrolled cellular proliferation, including cancer .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This means that the compound can act as a GSPT1 degrader .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . It recognizes the E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Result of Action
The result of the action of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is the degradation of the GSPT1 protein . This leads to the treatment of various clinical conditions and disorders, such as uncontrolled cellular proliferation, including cancer .
Action Environment
The action environment of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is within the cellular environment where the cereblon protein and the GSPT1 protein are present . The compound’s efficacy and stability might be influenced by various factors within this environment, including the presence of other proteins, the state of the target proteins, and the overall health of the cell.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-5-11(17-18(7)2)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPIOQGCFILAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2599596.png)
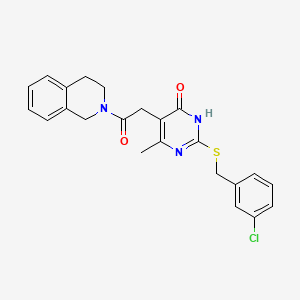


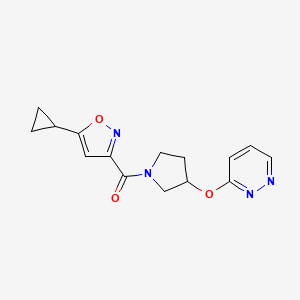
![N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2599602.png)
![4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine](/img/structure/B2599604.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
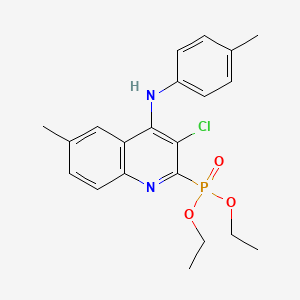
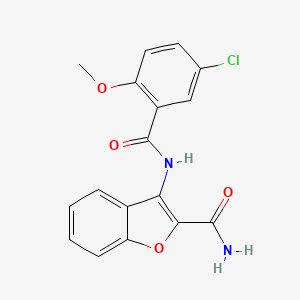
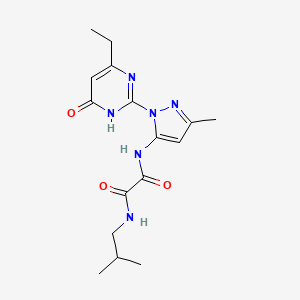
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)

![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)